molecular formula C10H9BrN6O B7737955 (E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide

(E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide

Cat. No.: B7737955
M. Wt: 309.12 g/mol
InChI Key: SATSWLKMHOBZTF-WLRTZDKTSA-N
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Description

(E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a triazole ring, a bromobenzylidene group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-amino-1,2,4-triazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of biaryl compounds or other substituted derivatives.

Scientific Research Applications

(E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is known to bind to proteins and enzymes, altering their activity. For instance, it can inhibit the function of certain enzymes by forming stable complexes, thereby blocking their catalytic activity . The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The bromobenzylidene group enhances its reactivity and potential for substitution reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-amino-N-[(E)-(4-bromophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN6O/c11-7-3-1-6(2-4-7)5-13-16-9(18)8-14-10(12)17-15-8/h1-5H,(H,16,18)(H3,12,14,15,17)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATSWLKMHOBZTF-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC(=NN2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=NC(=NN2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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